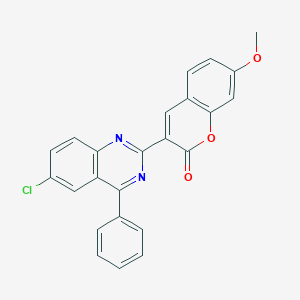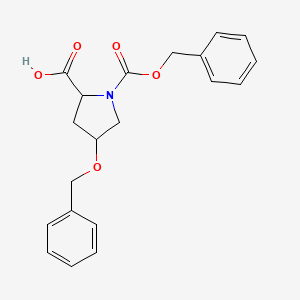
8-AHA-cAMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a selective activator of cAMP-dependent protein kinase (PKA) and has a preference for site B of the regulatory subunit I (RI) of PKA . This compound is widely used in biochemical research to study cAMP signaling pathways and protein kinase A activation.
Preparation Methods
8-AHA-cAMP can be synthesized through a multi-step chemical process. The synthesis typically involves the modification of adenosine to introduce the 6-aminohexylamino group at the 8-position of the adenine ring. . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
8-AHA-cAMP undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The aminohexylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-AHA-cAMP has numerous applications in scientific research:
Chemistry: It is used as a tool to study the structure and function of cAMP-dependent protein kinases.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
8-AHA-cAMP exerts its effects by interacting with the cAMP binding domain of proteins, particularly the regulatory subunits of PKA. This interaction leads to the activation of PKA, which then phosphorylates target proteins involved in various cellular processes . The molecular targets include the regulatory subunits RI and RII of PKA, and the pathways involved include the cAMP signaling pathway .
Comparison with Similar Compounds
8-AHA-cAMP is unique due to its selective activation of site B of RI of PKA. Similar compounds include:
8-(4-Aminobutyl)amino-cAMP: This compound has a shorter spacer arm and different binding properties.
8-Hexylamino-cAMP: This compound has a hexylamino group instead of an aminohexylamino group, leading to different metabolic stability and binding characteristics.
Sp-8-AHA-cAMPS: This is a phosphorothioate analog of this compound with different binding and elution properties.
These compounds highlight the versatility and specificity of cAMP analogs in biochemical research.
Properties
Molecular Formula |
C16H26N7O6P |
|---|---|
Molecular Weight |
443.40 g/mol |
IUPAC Name |
6-[6-amino-8-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,19,22)(H,25,26)(H2,18,20,21) |
InChI Key |
WCWLOZYNRVLFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCCCN)N)O)OP(=O)(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


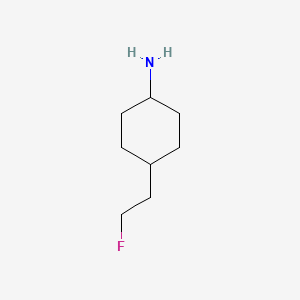
![4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15123415.png)
![1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B15123418.png)
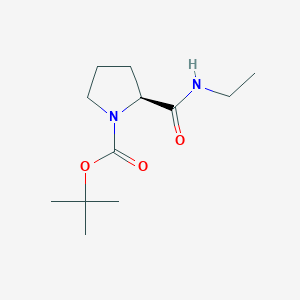
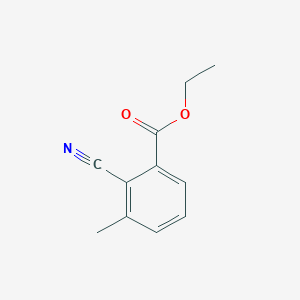
![Bicyclo[1.1.1]pentane-1,3-dithiol](/img/structure/B15123434.png)
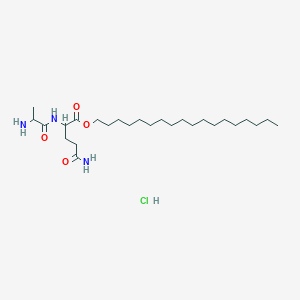
![N-ethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15123446.png)

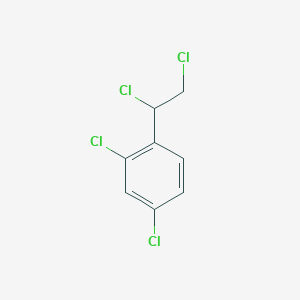
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123462.png)
![4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B15123491.png)
